molecular formula C23H17N3O4 B5613897 2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide

2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5613897
M. Wt: 399.4 g/mol
InChI Key: CCCWUWOOALYJEK-BUVRLJJBSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazide derivatives, such as 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide, involves the formation of Schiff bases through condensation reactions. These derivatives showcase the intricate design of organic synthesis, allowing for the precise manipulation of molecular structures to achieve desired compounds (İnkaya et al., 2011).

Molecular Structure Analysis

The molecular structure of such hydrazide derivatives reveals a planarity in the acetohydrazide group with minimal deviation. The naphthylene system and the phenyl ring display a significant dihedral angle, indicative of the compound's three-dimensional conformation. This structural arrangement is crucial for understanding the compound's chemical reactivity and interaction potentials (İnkaya et al., 2011).

Chemical Reactions and Properties

Hydrazide compounds participate in various chemical reactions, including the formation of Schiff bases and complexes with metals. The reactivity of these compounds towards different reagents and conditions reveals their chemical versatility and the potential to generate a wide range of derivatives with diverse properties (Qiu Rui, 2011).

Physical Properties Analysis

The physical properties of hydrazide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The crystal packing and hydrogen bonding interactions play a significant role in stabilizing the crystal structure, affecting the compound's physical state and solubility (İnkaya et al., 2011).

Chemical Properties Analysis

The chemical properties of hydrazide derivatives, such as their reactivity towards various reagents, ability to form complexes, and participation in condensation reactions, are pivotal for exploring their potential applications. These properties are determined by the functional groups present in the molecule and their electronic and steric effects (Qiu Rui, 2011).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-23(14-17-7-3-6-16-5-1-2-10-21(16)17)25-24-15-20-11-12-22(30-20)18-8-4-9-19(13-18)26(28)29/h1-13,15H,14H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCWUWOOALYJEK-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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